Cas no 442124-75-6 (1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride)
1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride
- 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride
- 1-(4-fluorophenyl)sulfonylpiperidin-4-amine,hydrochloride
- 1-(4-fluorobenzenesulfonyl)piperidin-4-amine hydrochloride
- CTK8E3036
- I01-13846
- KB-147299
- MolPort-016-578-610
- 1-(4-fluorophenyl)sulfonylpiperidin-4-amine;hydrochloride
- DTXSID30694719
- AKOS015849550
- 442124-75-6
- FT-0681771
- 1-(4-Fluorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
- 1-(4-fluorobenzenesulfonyl)piperidin-4-ylamine hcl
- 1-((4-Fluorophenyl)sulfonyl)piperidin-4-aminehydrochloride
- 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylaminehydrochloride
- 1-((4-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride
-
- MDL: MFCD08690155
- Inchi: 1S/C11H15FN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14;/h1-4,10H,5-8,13H2;1H
- InChI Key: UDCXEMWFJYAHBC-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC(=CC=1)F)(N1CCC(CC1)N)(=O)=O
Computed Properties
- Exact Mass: 294.06100
- Monoisotopic Mass: 294.0605048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 339
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- PSA: 71.78000
- LogP: 3.45850
1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride Security Information
- HazardClass:IRRITANT
1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181365-1g |
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylaminehydrochloride |
442124-75-6 | 95% | 1g |
$542 | 2021-08-05 | |
| Alichem | A129004118-1g |
1-((4-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride |
442124-75-6 | 95% | 1g |
$597.40 | 2023-09-01 | |
| Chemenu | CM181365-1g |
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylaminehydrochloride |
442124-75-6 | 95% | 1g |
$627 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1875043-1g |
1-((4-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride |
442124-75-6 | 98% | 1g |
¥6111.00 | 2024-05-13 | |
| Crysdot LLC | CD11123058-1g |
1-((4-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride |
442124-75-6 | 95+% | 1g |
$574 | 2024-07-17 |
1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride
Comprehensive Overview of 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride (CAS No. 442124-75-6)
1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride (CAS No. 442124-75-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, featuring a piperidine core substituted with a 4-fluorobenzenesulfonyl group and an amine hydrochloride moiety, exhibits unique properties that make it valuable in drug discovery and development. Researchers and industry professionals frequently search for this compound due to its potential applications in central nervous system (CNS) therapeutics and enzyme inhibition studies.
The molecular structure of 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride includes a fluorinated aromatic ring, which enhances its metabolic stability and binding affinity to biological targets. This characteristic is particularly relevant in the context of neurodegenerative disease research, where fluorinated compounds are often explored for their ability to cross the blood-brain barrier. The piperidine-4-ylamine segment further contributes to its versatility, as this scaffold is commonly found in G-protein-coupled receptor (GPCR) modulators and kinase inhibitors.
In recent years, the demand for 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride has increased due to its potential role in addressing chronic pain management and mood disorders. These applications align with current healthcare trends, where there is a growing need for novel therapeutics with improved efficacy and safety profiles. The compound's sulfonamide group also makes it a candidate for studying carbonic anhydrase inhibitors, which are relevant in treating conditions like glaucoma and epilepsy.
From a synthetic chemistry perspective, 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride serves as a valuable intermediate in multi-step organic syntheses. Its hydrochloride salt form enhances solubility, facilitating its use in aqueous reaction conditions. This property is particularly advantageous in high-throughput screening (HTS) platforms, where solubility is critical for accurate biological testing. Researchers often inquire about its synthetic protocols and purification methods, reflecting the compound's importance in medicinal chemistry workflows.
The compound's physicochemical properties, including its melting point, solubility, and stability under various conditions, are frequently searched topics in scientific databases. These parameters are essential for formulation scientists working on drug delivery systems. Additionally, the 4-fluorobenzenesulfonyl moiety contributes to the compound's lipophilicity, a key factor in its pharmacokinetic behavior. This aspect is particularly relevant in the development of orally bioavailable drugs, a major focus area in contemporary pharmaceutical research.
In analytical chemistry, 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride presents interesting challenges and opportunities for method development. The presence of both aromatic fluorine and protonatable nitrogen atoms makes it amenable to various spectroscopic techniques, including 19F NMR and mass spectrometry. These analytical applications are frequently discussed in research forums, especially concerning metabolite identification and impurity profiling in pharmaceutical quality control.
The commercial availability of 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride from specialty chemical suppliers has facilitated its adoption across multiple research areas. Current market trends indicate growing interest in custom synthesis services for this compound, particularly with isotopic labeling for tracer studies. The compound's structure-activity relationship (SAR) potential continues to drive innovation in lead optimization programs, especially in fragment-based drug discovery approaches.
Environmental and safety considerations for handling 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride follow standard laboratory protocols for sulfonamide-containing compounds. While not classified as hazardous under normal handling conditions, proper personal protective equipment (PPE) is recommended during manipulation. These safety aspects are commonly addressed in material safety data sheets (MSDS) and are frequently searched by laboratory personnel.
Future research directions for 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride may explore its potential in targeted protein degradation strategies and proteolysis targeting chimeras (PROTACs). The compound's modular structure allows for diverse modifications, making it attractive for chemical biology applications. These emerging areas represent cutting-edge developments in drug discovery that align with current scientific trends and frequently appear in literature searches.
In conclusion, 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride (CAS No. 442124-75-6) represents a versatile chemical entity with broad applications in pharmaceutical research and development. Its unique structural features and potential biological activities continue to make it a subject of interest across multiple scientific disciplines. The compound's relevance to current therapeutic challenges ensures its ongoing importance in both academic and industrial research settings.
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